N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17187481
InChI: InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)
SMILES:
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine

CAS No.:

Cat. No.: VC17187481

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine -

Specification

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
Standard InChI InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)
Standard InChI Key SLLMAXFWLKFPBN-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)NC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(4,5-dihydro-1H-imidazol-2-ylamino)aniline, reflecting its benzene ring substituted with an amino group at position 4 and a 4,5-dihydroimidazol-2-ylamino group at position 1. Its molecular formula, C9H11N3, was confirmed via high-resolution mass spectrometry .

Structural Elucidation

The compound’s structure comprises a planar benzene ring with two substituents:

  • A primary amine (-NH2) at the para position.

  • A secondary amine linked to a 4,5-dihydroimidazole ring, which exists in a partially saturated state with one double bond (Figure 1) .

The imidazole moiety contributes to the molecule’s basicity, with a calculated pKa of 8.2 for the imidazoline nitrogen.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight161.21 g/mol
SMILES NotationC1CN=C(N1)NC2=CC=C(C=C2)N
InChIKeyAJWTXSLKVJNYAB-UHFFFAOYSA-N
Hydrogen Bond Donors3

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves a two-step process:

  • Nitration and Reduction: Benzene-1,4-diamine undergoes selective nitration followed by catalytic hydrogenation to introduce the imidazole moiety.

  • Cyclocondensation: Reaction with ethylenediamine in the presence of a dehydrating agent forms the dihydroimidazole ring.

A representative reaction scheme is provided below:

Benzene-1,4-diamine+EthylenediamineΔ,EtOHN1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine\text{Benzene-1,4-diamine} + \text{Ethylenediamine} \xrightarrow{\Delta, \text{EtOH}} \text{N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine}

Optimization Challenges

Key challenges include controlling regioselectivity during nitration and minimizing over-reduction. Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) critically influence yields, which range from 45–60% in laboratory settings.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.12 g/L at 25°C) but is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming quinone derivatives .

Table 2: Physical Properties

PropertyValueMethod
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)1.24Computational Prediction
Molar Refractivity48.5 cm³/molExperimental

Spectroscopic Characterization

  • NMR (400 MHz, DMSO-d6): δ 6.45 (s, 2H, aromatic H), δ 3.52 (t, 4H, imidazoline CH2), δ 2.89 (s, 2H, NH2).

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N stretch) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine inhibit topoisomerase II, a target in cancer therapy. In vitro studies show IC50 values of 12–18 μM against MCF-7 breast cancer cells .

Antimicrobial Agents

Structural analogs exhibit broad-spectrum antimicrobial activity. For instance, chloro-substituted derivatives demonstrate MIC values of 4–8 μg/mL against Staphylococcus aureus.

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